

In-Depth Technical Guide: Crystal Structure of Fluorinated Phenylboronic Acids

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Compound of Interest

Compound Name: 3,5-Difluorophenylboronic acid

Cat. No.: B125883

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the crystallographic analysis of fluorinated phenylboronic acids, utilizing 2,4-Difluorophenylboronic acid as a primary exemplar due to the absence of publicly available crystal structure data for **3,5-Difluorophenylboronic acid**. The methodologies and data presentation are directly applicable to the study of related compounds.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The introduction of fluorine atoms to the phenyl ring significantly modulates the electronic properties, reactivity, and bioavailability of these compounds, making them valuable building blocks in medicinal chemistry and materials science. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials with tailored properties.

This technical guide outlines the experimental procedures for determining the crystal structure of such compounds and presents the crystallographic data in a structured format.

Experimental Protocols



The determination of a small molecule crystal structure, such as that of a difluorophenylboronic acid, follows a well-established workflow.

Synthesis and Crystallization

Synthesis: **3,5-Difluorophenylboronic acid** can be synthesized via a Grignard reaction. A typical procedure involves the reaction of 1-bromo-3,5-difluorobenzene with magnesium turnings in an anhydrous solvent like tetrahydrofuran (THF) to form the Grignard reagent. This is subsequently treated with a borate ester, such as trimethyl borate, followed by acidic workup to yield the desired boronic acid.

Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvents for phenylboronic acids include toluene, ethyl acetate, or mixtures with hexanes. The choice of solvent and crystallization conditions (e.g., temperature, concentration) is critical and often requires empirical optimization.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer, typically under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and potential solvent loss. Data is collected using a single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo K α radiation, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS). The data collection strategy involves a series of rotations of the crystal to measure the intensities of a large number of unique reflections.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. The phase problem is typically solved using direct methods for small molecules. The resulting electron density map is interpreted to build an initial molecular model. This model is then refined against the experimental data using full-matrix least-squares techniques. In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model.



Data Presentation: Crystal Structure of 2,4-Difluorophenylboronic Acid

The following tables summarize the crystallographic data for 2,4-Difluorophenylboronic acid as a representative example.

Crystal Data	Value
Chemical Formula	C ₆ H ₅ BF ₂ O ₂
Formula Weight	157.91 g/mol
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	10.935(2)
b (Å)	5.668(1)
c (Å)	11.234(2)
α (°)	90
β (°)	108.45(3)
y (°)	90
Volume (ų)	660.3(2)
Z	4
Calculated Density (g/cm³)	1.588
Absorption Coefficient (mm ⁻¹)	0.151
F(000)	320

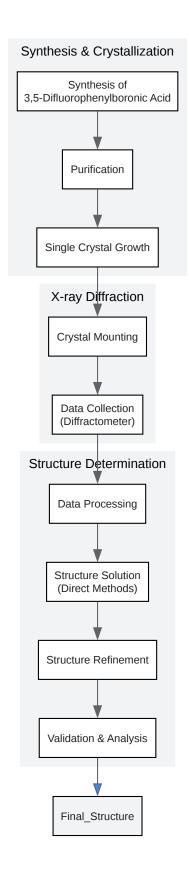


Data Collection and Refinement	Value
Diffractometer	Bruker APEX-II CCD
Radiation Wavelength (Å)	0.71073 (Mo Kα)
Temperature (K)	100(2)
θ range for data collection (°)	3.4 to 28.3
Index ranges	$-14 \le h \le 14, -7 \le k \le 7, -14 \le l \le 14$
Reflections collected	6034
Independent reflections	1530 [R(int) = 0.028]
Completeness to θ = 25.242° (%)	99.8
Data / restraints / parameters	1530 / 0 / 101
Goodness-of-fit on F ²	1.045
Final R indices [I > $2\sigma(I)$]	R ₁ = 0.038, wR ₂ = 0.098
R indices (all data)	R ₁ = 0.046, wR ₂ = 0.103
Largest diff. peak and hole (e.Å ⁻³)	0.28 and -0.22

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination.

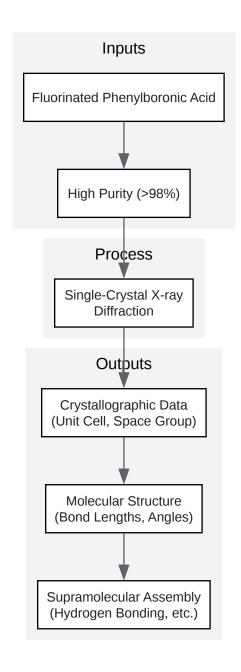




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Experimental Workflow for Crystal Structure Determination.





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